2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
Overview
Description
2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H16Cl3NO and its molecular weight is 296.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of restricted analogs of pregabalin, demonstrating its role in producing complex organic structures. For example, Galeazzi et al. (2003) describe a process where 4-benzyloxymethyl pyrrolidin-2-one, an analog of the compound , is synthesized through a series of reactions, including alkylation and oxidation, to produce pyrrolidine carboxylic acid, a restricted analog of pregabalin (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Crystallography and Structural Analysis
- The compound has been used in crystallography to study the structural properties of various chemical entities. For instance, Dayananda et al. (2012) conducted a study on triprolidinium cation, where the structure was analyzed using techniques like N-H⋯O, O-H⋯O, and C-H⋯O interactions, revealing significant insights into molecular interactions (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).
Application in Organic Synthesis
- The compound is a key player in organic synthesis, where it is used to create diverse chemical structures. For example, Herdewijn et al. (1982) utilized a similar compound for synthesizing a range of carbapenam structures, highlighting its versatility in chemical synthesis (Herdewijn, Claes, & Vanderhaeghe, 1982).
Pharmaceutical Research
- In pharmaceutical research, compounds similar to 2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride have been studied for their pharmacokinetic properties. Harrison et al. (2012) discuss the pharmacokinetic uncertainty in human studies for novel compounds, indicating the importance of such compounds in early-stage drug development (Harrison et al., 2012).
Enantioselective Biotransformations
- The compound has applications in enantioselective biotransformations, an important process in organic chemistry. Chen et al. (2012) report the use of amidase-catalyzed hydrolysis for kinetically resolving racemic trans-pyrrolidine-2,5-carboxamide, demonstrating the compound's utility in producing enantiomerically pure substances (Chen, Gao, Wang, Zhao, & Wang, 2012).
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-3-4-12(14)9(6-10)7-16-8-11-2-1-5-15-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFOABZNIKICFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=C(C=CC(=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.